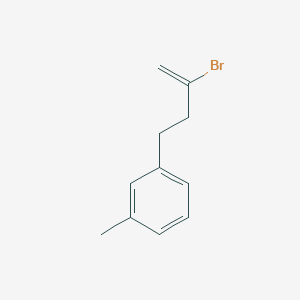
2-Bromo-4-(3-methylphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-(3-methylphenyl)-1-butene, also known as 2-bromo-4-methylstyrene, is a chemical compound with a molecular formula of C10H11Br. It is an alkyl-substituted aromatic compound, and is commonly used as a precursor to other compounds in the synthesis of organic compounds. It is a colorless liquid with a pungent odor, and is slightly soluble in water.
Scientific Research Applications
-
Synthesis of Antimicrobial and Antiproliferative Agents
- Application Summary : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-Bromo-4-(3-methylphenyl)-1-butene, has been synthesized and studied for its antimicrobial and anticancer properties .
- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
-
Synthesis of Isocyanate Derivatives
- Application Summary : 4-Bromo-2-methylphenyl isocyanate, a compound related to 2-Bromo-4-(3-methylphenyl)-1-butene, is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
- Application Summary : The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . Although “2-Bromo-4-(3-methylphenyl)-1-butene” is not directly mentioned, it’s plausible that it could be used in such reactions given its bromine group.
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Synthesis of Bromo-functionalized Initiators
- Application Summary : 4-Bromo-3-methylphenol, a compound related to “2-Bromo-4-(3-methylphenyl)-1-butene”, has been used in the synthesis of bromo-functionalized initiators .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling is a type of chemical reaction where an organoboron compound is cross-coupled with an organic halide by a palladium catalyst . Although “2-Bromo-4-(3-methylphenyl)-1-butene” is not directly mentioned, it’s plausible that it could be used in such reactions given its bromine group.
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
-
Synthesis of Bromo-functionalized Initiators
- Application Summary : 4-Bromo-3-methylphenol, a compound related to “2-Bromo-4-(3-methylphenyl)-1-butene”, has been used in the synthesis of bromo-functionalized initiators .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve reaction with nucleophiles in organic solvents .
- Results : The results of these reactions are new organic compounds with potential applications in various fields, including materials science and medicinal chemistry .
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWNFLZKSTVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641123 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-methylphenyl)-1-butene | |
CAS RN |
731772-19-3 |
Source


|
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

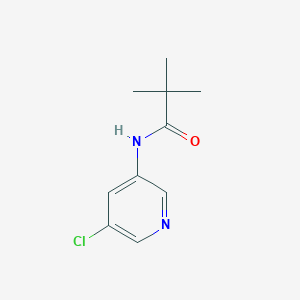
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1345278.png)
![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)
![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)
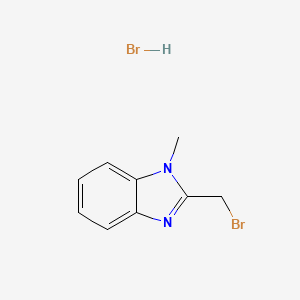
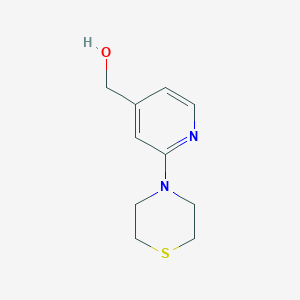
![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)
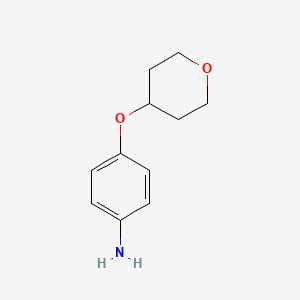
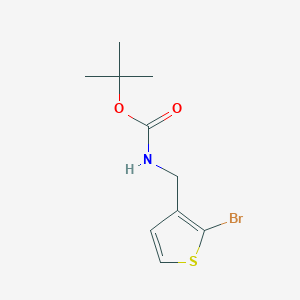
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)
![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)